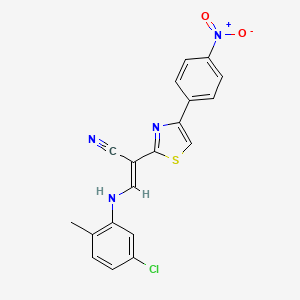
6-fluoro-3-methyl-1H-quinazoline-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-3-methyl-1H-quinazoline-2,4-dione is a quinazoline derivative . Quinazoline derivatives are found in bioactive compounds and commercial drugs, and they exhibit important biological activities . They are associated with a wide range of therapeutic activities, including anti-cancer, anti-inflammation, anti-bacterial, analgesia, anti-virus, anti-cytotoxin, anti-spasm, anti-tuberculosis, anti-oxidation, anti-malarial, anti-hypertension, anti-obesity, anti-psychotic, anti-diabetes, and more .
Molecular Structure Analysis
Quinazoline is a double-ring heterocyclic system with two nitrogen heteroatoms in the six-membered aromatic ring fused to the benzene ring . The quinazoline system may contain an oxo group (=O) at C-2 to form the carbonyl group (C=O), named quinazoline-2 (1H)-one (2-quinazolinone) 1, or at C-4 and named quinazoline-4 (3H)-one (4-quinazolinone) 2 .Chemical Reactions Analysis
Quinazoline derivatives can be prepared under atmospheric pressure in high yields from the reaction of CO2 with 2-aminobenzonitriles in the presence of [Bmim]Ac which acts as a dual solvent–catalyst .Physical And Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives can vary. For example, one derivative was found to be a pale yellow solid with a melting point of 318-319 °C . Another derivative was a white powder solid with a melting point of 278–279 °C .Scientific Research Applications
- Quinazoline derivatives, including 6-fluoro-3-methyl-1H-quinazoline-2,4-dione, exhibit analgesic effects. Researchers have investigated their structure–activity relationship (SAR) to understand the specific features influencing their interaction with biological targets .
- Quinazolines, including our compound of interest, possess anti-inflammatory activity. They may inhibit pro-inflammatory mediators or pathways .
- Some quinazoline derivatives exhibit anti-hypertensive properties. These compounds may act on vascular tone regulation or renin-angiotensin pathways .
- Quinazolines have demonstrated antibacterial effects against various strains. For instance, they can combat methicillin-resistant Staphylococcus aureus (MRSA) .
- Quinazoline derivatives, including 6-fluoro-3-methyl-1H-quinazoline-2,4-dione, have been investigated for their anti-cancer activity .
- Quinazolines may exhibit anti-viral effects. While specific studies on our compound are limited, the broader class of quinazolines has shown promise against viral infections .
Analgesic Activity
Anti-Inflammatory Properties
Anti-Hypertensive Effects
Anti-Bacterial Activity
Anti-Cancer Potential
Anti-Viral Applications
Mechanism of Action
Target of Action
The primary targets of 6-fluoro-3-methyl-1H-quinazoline-2,4-dione are the enzymes α-amylase and α-glucosidase . These enzymes play a crucial role in the breakdown of dietary carbohydrates into glucose, which is then absorbed into the bloodstream .
Mode of Action
6-Fluoro-3-methyl-1H-quinazoline-2,4-dione interacts with its targets, the enzymes α-amylase and α-glucosidase, by inhibiting their activity . This inhibition results in a decrease in the breakdown of dietary carbohydrates into glucose, thereby reducing the amount of glucose that is absorbed into the bloodstream .
Biochemical Pathways
The inhibition of α-amylase and α-glucosidase by 6-fluoro-3-methyl-1H-quinazoline-2,4-dione affects the carbohydrate digestion pathway . This results in a decrease in the breakdown of dietary carbohydrates into glucose, leading to a reduction in postprandial hyperglycemia .
Pharmacokinetics
The compound’s ability to inhibit α-amylase and α-glucosidase suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of the action of 6-fluoro-3-methyl-1H-quinazoline-2,4-dione include a decrease in the breakdown of dietary carbohydrates into glucose and a reduction in postprandial hyperglycemia . This could potentially be beneficial in the management of conditions such as diabetes .
Future Directions
Given the wide range of biological activities associated with quinazoline derivatives, there is significant potential for future research in this area . This could include the development of novel synthetic methods, further investigation of their biological activities, and exploration of their potential applications in fields of biology, pesticides, and medicine .
properties
IUPAC Name |
6-fluoro-3-methyl-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O2/c1-12-8(13)6-4-5(10)2-3-7(6)11-9(12)14/h2-4H,1H3,(H,11,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTCZWIYMHZSQAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=CC(=C2)F)NC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-fluoro-3-methyl-1H-quinazoline-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclopentyl-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2416336.png)

![8-(4-(dimethylamino)phenyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2416338.png)
![[(4-Chloro-2-fluorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2416342.png)

![2-(Difluoromethyl)-8-fluoroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2416346.png)


![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]pyridine-4-carboxamide](/img/structure/B2416350.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(benzyloxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2416355.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)
![2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2416357.png)